(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes multiple functional groups such as furan, methoxy, oxazole, and pyrrolidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods like chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups, used in various organic synthesis reactions.
2-Amino-5-methoxy-pyrimidin-4-ol: Another compound with similar structural features, used in pharmaceutical research.
Uniqueness
What sets (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-5-[3-methoxy-4-(3-methylbutoxy)phenyl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its unique combination of functional groups provides versatility in both synthetic and biological contexts.
Properties
Molecular Formula |
C26H28N2O7 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-hydroxy-2-[3-methoxy-4-(3-methylbutoxy)phenyl]-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C26H28N2O7/c1-14(2)10-11-33-18-9-7-17(13-20(18)32-5)23-22(24(29)19-8-6-15(3)34-19)25(30)26(31)28(23)21-12-16(4)35-27-21/h6-9,12-14,23,30H,10-11H2,1-5H3 |
InChI Key |
RQEMZMFPLIKWHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=C(C=C3)OCCC(C)C)OC)C4=NOC(=C4)C)O |
Origin of Product |
United States |
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